4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClF2N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride typically involves the reaction of 2,3-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluorobenzyl alcohol or difluorobenzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,3-Difluorophenyl)methyl]piperidine
- 4-[(2,3-Difluorophenyl)methyl]piperidine hydrobromide
- 4-[(2,3-Difluorophenyl)methyl]piperidine sulfate
Uniqueness
4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-11-3-1-2-10(12(11)14)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIBVUJUXJPKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C(=CC=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.